Toltrazuril

Description

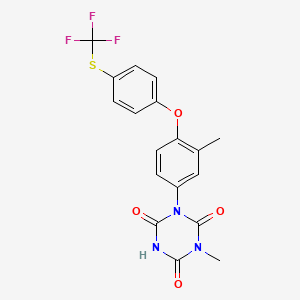

Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)28-12-4-6-13(7-5-12)29-18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCINXEZVIIVXFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219063 | |

| Record name | Toltrazuril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69004-03-1 | |

| Record name | Toltrazuril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69004-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toltrazuril [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toltrazuril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toltrazuril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-methyl-3-[3-methyl-4-[4-[(trifluoromethyl)thio]phenoxy]phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLTRAZURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVZ3IAR3JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Toltrazuril

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core processes involved in the chemical synthesis and purification of Toltrazuril. This compound, a triazinetrione anticoccidial agent, is a crucial veterinary medicine for the prevention and treatment of coccidiosis in poultry and livestock.[1][2] This document outlines the prevalent synthetic pathways, experimental protocols, and purification methodologies, with a focus on providing actionable data and visual representations to aid in research and development.

Chemical Synthesis of this compound

The most commonly cited synthetic route for this compound involves a multi-step process starting from p-trifluoromethylthiophenol and 2-chloro-5-nitrotoluene.[3][4] This pathway is favored for its operational simplicity, relatively low cost, and avoidance of highly toxic reagents like phosgene, which were used in earlier synthetic approaches.[1][5]

Core Synthesis Pathway

The primary synthesis of this compound can be broken down into four key stages:

-

Condensation: Formation of 3-methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene.

-

Reduction: Conversion of the nitro group to an amine to yield 3-methyl-4-(4-trifluoromethylthiophenoxy)aniline.

-

Isocyanation: Formation of the isocyanate intermediate.

-

Cyclization: Reaction with methylurea and diethyl carbonate to form the final this compound molecule.

Experimental Protocols

-

Reagents: p-Trifluoromethylthiophenol, 2-chloro-5-nitrotoluene, potassium carbonate, dimethyl sulfoxide (DMSO).

-

Procedure: A mixture of p-trifluoromethylthiophenol, anhydrous potassium carbonate, and DMSO is heated to 90°C with stirring. A solution of 2-chloro-5-nitrotoluene in tetramethylene sulfone is then added dropwise over 90 minutes. The reaction mixture is maintained at 135°C for 3 hours. After completion, the solvent is removed under reduced pressure. The residue is treated with cold water, and the resulting solid is filtered, dried, and recrystallized from petroleum ether to yield pale yellow crystals of 3-methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene.[5]

-

Reagents: 3-methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.

-

Procedure: The nitrobenzene intermediate is mixed with 10% Pd/C in methanol. The mixture is subjected to hydrogenation at a temperature of 85-95°C and a pressure of 1.5 MPa for 3-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the catalyst is filtered off. The filtrate is concentrated under reduced pressure to remove the solvent. The residue is then distilled under vacuum to collect the aniline product as a white crystalline solid.[5]

-

Reagents: 3-methyl-4-(4-trifluoromethylthiophenoxy)aniline, bis(trichloromethyl) carbonate (triphosgene), toluene.

-

Procedure: Triphosgene is dissolved in toluene and cooled to -10 to -5°C. The aniline derivative is then added dropwise while maintaining the temperature. The reaction is held at -5 to 0°C for 1 hour, followed by refluxing for 4 hours. The solvent is removed under reduced pressure, and the isocyanate intermediate is collected by vacuum distillation.[4]

-

Reagents: Isocyanate intermediate, methylurea, diethyl carbonate, sodium methoxide solution (30%).

-

Procedure: Methylurea and diethyl carbonate are mixed and heated to 90°C for 2 hours. The mixture is then cooled to 70°C, and the isocyanate intermediate is added dropwise, followed by a 3-hour reaction at this temperature. After cooling to room temperature, a 30% sodium methoxide solution is added, and the reaction proceeds for 5 hours. Methanol is distilled off until the internal temperature reaches 100°C, followed by a 10-hour reflux. The solvent is removed under reduced pressure. Water is added to the cooled residue, and the pH is adjusted to 7 with 20% dilute sulfuric acid, leading to the precipitation of a white solid. The crude this compound is collected by filtration and dried.[4]

Quantitative Data for Synthesis Steps

| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 3-methyl-4-(4-trifluoromethylthiophenoxy)nitrobenzene | p-Trifluoromethylthiophenol, 2-chloro-5-nitrotoluene, K₂CO₃ | DMSO/Tetramethylene sulfone | 135 | 3 | 87.7 | - | [5] |

| 2 | 3-methyl-4-(4-trifluoromethylthiophenoxy)aniline | Nitrobenzene intermediate, Pd/C, H₂ | Methanol | 85-95 | 3-4 | 89.3 | 98 | [5] |

| 3 | Isocyanate intermediate | Aniline intermediate, Triphosgene | Toluene | -10 to reflux | 5 | 90.9 | 99.3 | [4] |

| 4 | This compound | Isocyanate intermediate, Methylurea, Diethyl carbonate, NaOMe | - | 70-100 | 18 | 70-87 | 99 | [3][4] |

| Overall | This compound | ~50 | [3][4] |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, intermediates, and by-products. The most common method for purification is recrystallization.

Recrystallization Protocol

-

Procedure: The crude this compound solid is dissolved in a minimal amount of a hot alcoholic solvent.[5] The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried in an oven.

Recrystallization Solvent Systems and Purity

| Solvent System | Final Purity (%) | Melting Point (°C) | Reference |

| Isopropanol | 99 | 193-194 | [4] |

| Ethanol | 99 | 193-194 | [4] |

| Isobutanol | 99 | 193-194 | [4] |

| Alcoholic Solvent (general) | - | - | [5] |

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and for identifying any impurities.

HPLC Method Parameters

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| C18 (250mm x 5µm) | Phosphate buffer:Acetonitrile (40:60) | 1.0 | 254 | [4] |

| C18 (250mm x 5µm) | Water:Acetonitrile (1:4) | 1.0 | 254 | [4] |

| LiChrospher RP-18 (250mm x 4.6mm, 5µm) | Acetonitrile:Water (60:40) | 1.4 | 244 | [3] |

| Eclipse XDB-C18 (150mm x 4.6mm, 5µm) | Acetonitrile:Water (60:40) | 1.4 | 242 | [6] |

Conclusion

The synthesis of this compound via the condensation of p-trifluoromethylthiophenol and 2-chloro-5-nitrotoluene, followed by reduction, isocyanation, and cyclization, represents a robust and scalable method for the production of this important veterinary drug. The process, coupled with a straightforward recrystallization for purification, can yield high-purity this compound suitable for pharmaceutical formulation. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction conditions and exploration of alternative, greener solvents may lead to even more efficient and environmentally friendly production processes.

References

- 1. rroij.com [rroij.com]

- 2. CN101265236B - Synthesis technique for this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. CN101265236A - Synthesis technique for this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Toltrazuril's Mechanism of Action on Eimeria Species: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toltrazuril, a symmetric triazinetrione, is a potent anticoccidial agent with broad-spectrum activity against various Eimeria species. Its efficacy stems from a multi-pronged mechanism of action that disrupts critical cellular processes within the parasite at multiple stages of its intracellular development. The primary targets are the parasite's mitochondrion and enzymes involved in the respiratory chain, leading to a cascade of events including metabolic collapse, oxidative stress, and ultimately, cell death. This guide provides a detailed examination of the molecular and cellular effects of this compound on Eimeria, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the core pathways involved.

Core Mechanism of Action

This compound and its primary active metabolite, this compound sulfone (ponazuril), exert a coccidiocidal effect by targeting fundamental metabolic and cellular processes.[1][2] The drug acts on all intracellular developmental stages, from schizonts to gamonts, ensuring comprehensive disruption of the parasite life cycle.[3][4][5] The core mechanism can be broken down into several key interconnected events:

-

Disruption of the Respiratory Chain: The primary mode of action is the interference with mitochondrial respiration.[2][6] this compound inhibits key enzymes of the electron transport chain, such as succinate-cytochrome C reductase and NADH oxidase.[6] This inhibition severely impairs the parasite's energy metabolism.[7]

-

Inhibition of Pyrimidine Synthesis: As a secondary effect, this compound has been shown to inhibit enzymes crucial for pyrimidine synthesis, such as dihydroorotate dehydrogenase.[6][8] This disrupts the parasite's ability to synthesize nucleic acids, which is essential for replication and development.

-

Induction of Oxidative Stress: The disruption of the mitochondrial electron transport chain leads to a significant, dose-dependent increase in the production of reactive oxygen species (ROS).[9][10] This surge in ROS overwhelms the parasite's antioxidant defenses, causing widespread oxidative damage to cellular components.

-

Triggering of Autophagy: Elevated levels of ROS act as a key stress signal that induces a powerful autophagic response in the parasite.[9][11] This is evidenced by the upregulation of autophagy-related genes (e.g., ATG5, ATG18) and the increased formation of autophagosomes.[9][11] While autophagy is typically a survival mechanism, its over-activation in this context likely contributes to programmed cell death.

-

Structural Damage to Organelles: Electron microscopy studies reveal that this compound causes severe morphological changes to critical organelles.[3][9] This includes swelling of the mitochondria and endoplasmic reticulum, as well as enlargement of the perinuclear space.[3]

-

Inhibition of Cell Division: The culmination of metabolic disruption and cellular stress leads to the inhibition of nuclear division in schizonts and microgamonts.[3] Transcriptomic analyses confirm the significant downregulation of cell cycle-related genes following this compound exposure.[9][10][12]

Visualization of Pathways and Workflows

Overall Mechanism of Action of this compound

The following diagram illustrates the multifaceted attack of this compound on the intracellular Eimeria parasite.

ROS-Induced Autophagy Signaling Pathway

This diagram details the proposed signaling cascade from mitochondrial disruption to the formation of autophagosomes.

Experimental Workflow for In Vitro Sensitivity

This diagram outlines a typical workflow for assessing the effects of this compound on Eimeria merozoites in vitro.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies on Eimeria tenella merozoites.

Table 1: Effect of this compound on Oxidative Stress and Mitochondrial Health in E. tenella Merozoites Data extracted from Zhang L, et al. (2023).[9]

| Parameter | This compound Conc. | Observation | Method |

| Intracellular ROS | 0.5 µg/mL | Significant increase in ROS levels | DCFH-DA Assay |

| 30 µg/mL | Further significant increase in ROS levels | DCFH-DA Assay | |

| Mitochondrial ROS | 0.5 µg/mL | Significant increase in mitochondrial ROS | MitoSOX Red |

| 30 µg/mL | Further significant increase in mitochondrial ROS | MitoSOX Red | |

| Mitochondrial Potential | 0.5 µg/mL | Significant decrease in membrane potential | JC-10 Assay |

| 30 µg/mL | Further significant decrease in membrane potential | JC-10 Assay |

Table 2: Effect of this compound on Autophagy and Host Cell Cytotoxicity Data extracted from Zhang L, et al. (2023).[9]

| Parameter | This compound Conc. | Observation | Method |

| Autophagosome Formation | 0.5 µg/mL | Significant increase in relative fluorescence | MDC Staining |

| 30 µg/mL | Further significant increase in relative fluorescence | MDC Staining | |

| Host Cell Cytotoxicity | < 40 µg/mL | No significant inhibition of cell proliferation | CCK-8 Assay |

| (DF-1 Chicken Fibroblasts) | ≥ 40 µg/mL | Significant inhibition of cell proliferation | CCK-8 Assay |

Table 3: Inhibition of Respiratory Chain and Pyrimidine Synthesis Enzymes Data extracted from Harder A, & Haberkorn A. (1989). Note: Enzyme sources were mammalian or other parasites, as direct Eimeria enzyme inhibition data is limited.[6]

| Enzyme | Source | Effect of this compound |

| Succinate-cytochrome C reductase | Mouse Liver Mitochondria | Reduced Activity |

| NADH oxidase | Mouse Liver Mitochondria | Reduced Activity |

| NADH oxidase | Ascaris suum | Reduced Activity |

| Fumarate reductase | Ascaris suum | Reduced Activity |

| Dihydroorotate-cytochrome C reductase | Mouse Liver | Inhibitory Effect |

Key Experimental Protocols

The following protocols are summarized from methodologies used to investigate the effects of this compound on Eimeria tenella.

Protocol: In Vitro Culture and Treatment of E. tenella Merozoites

This protocol describes the preparation and treatment of second-generation merozoites for subsequent cellular assays.[1][3][9][13]

-

Parasite Propagation: The E. tenella strain is propagated in 1-week-old coccidia-free chickens via oral infection. Oocysts are collected from feces, sporulated in 2.5% potassium dichromate, and sterilized with sodium hypochlorite.

-

Merozoite Purification: Second-generation merozoites are harvested from the ceca of infected chickens (approx. 120h post-infection). The tissue is digested using a solution containing 0.25% trypsin and 0.5% taurodeoxycholic acid to liberate the merozoites.

-

Filtration and Purification: The resulting suspension is filtered through nylon wool and purified using DE-52 cellulose chromatography to obtain a pure, viable merozoite population.

-

Cell Culture Infection (Alternative): Alternatively, immortalized cell lines such as Madin-Darby Bovine Kidney (MDBK) cells are cultured in 24-well plates.[1] Freshly purified sporozoites are used to infect the monolayers, which are incubated at 41°C and 5% CO₂ to allow development into first-generation merozoites.

-

This compound Treatment: Purified merozoites are resuspended in a suitable culture medium (e.g., DMEM). This compound, dissolved in DMSO, is added to the merozoite suspension at various final concentrations (e.g., 0.5 µg/mL to 30 µg/mL). A DMSO-only control is run in parallel.

-

Incubation: The treated merozoites are incubated at 41°C for specified time periods (e.g., 1, 2, 4 hours) before being collected for endpoint analysis.

Protocol: Measurement of Mitochondrial Membrane Potential (JC-10 Assay)

This method quantifies changes in mitochondrial health by measuring the membrane potential.[9][11]

-

Preparation: E. tenella merozoites are treated with this compound as described in Protocol 4.1. A positive control group treated with CCCP (carbonyl cyanide 3-chlorophenylhydrazone, 10 µM) is included to induce depolarization.

-

Staining: After treatment, merozoites are washed and incubated with 10 µM JC-10 dye solution for 30 minutes at 37°C, protected from light.

-

Washing: Cells are washed three times with warm DMEM to remove excess dye.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence spectrophotometer or plate reader.

-

Red Fluorescence: J-aggregates (healthy, polarized mitochondria) are measured at Ex/Em ~540/590 nm.

-

Green Fluorescence: J-monomers (unhealthy, depolarized mitochondria) are measured at Ex/Em ~490/525 nm.

-

-

Analysis: The mitochondrial membrane potential is quantified as the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Protocol: Quantification of Reactive Oxygen Species (ROS)

This protocol details the measurement of both total intracellular and mitochondrial-specific ROS.[9][11]

-

Preparation: Merozoites are treated with this compound as per Protocol 4.1. A positive control group treated with H₂O₂ is included.

-

Staining (Intracellular ROS): For total ROS, treated merozoites are incubated with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

-

Staining (Mitochondrial ROS): For mitochondrial-specific ROS, treated merozoites are incubated with 5 µM MitoSOX Red for 15 minutes at 37°C in the dark.

-

Washing: After incubation, cells are washed three times with warm DMEM.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence spectrophotometer.

-

DCFH-DA (oxidized): Ex/Em ~485/535 nm.

-

MitoSOX Red: Ex/Em ~510/580 nm.

-

-

Analysis: An increase in fluorescence intensity relative to the untreated control indicates an increase in ROS production.

Protocol: Detection of Autophagy (MDC Staining)

This method uses monodansylcadaverine (MDC), a specific marker for autophagic vacuoles, to quantify autophagy.[9][11]

-

Preparation: Merozoites are treated with this compound for the desired time (e.g., 4 hours).

-

Staining: After treatment, merozoites are incubated with 50 µM MDC in DMEM for 1 hour at 37°C.

-

Washing: Cells are washed three times with DMEM.

-

Fluorescence Measurement: The fluorescence intensity of MDC-labeled autophagosomes is measured using a fluorescence spectrophotometer at Ex/Em ~380/525 nm.

-

Analysis: An increase in the relative fluorescence units (RFUs) compared to the control group indicates an induction of autophagy.

References

- 1. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and purification of merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Controlled efficacy trial confirming this compound resistance in a field isolate of ovine Eimeria spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunity to coccidiosis after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Possible mode of action of this compound: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Transcriptional Response of Eimeria tenella to this compound Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Transcriptional Response of Eimeria tenella to this compound Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A new method for purification of Eimeria tenella merozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Toltrazuril in Apicomplexan Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toltrazuril, a triazinetrione derivative, is a potent anticoccidial agent with a broad spectrum of activity against various apicomplexan parasites. Its efficacy stems from a multi-pronged attack on critical cellular processes within the parasite, leading to the disruption of its life cycle and eventual death. This technical guide provides a comprehensive overview of the known and proposed molecular targets of this compound, with a focus on its impact on the parasite's respiratory chain and pyrimidine biosynthesis. This document summarizes available quantitative data, outlines detailed experimental protocols for target identification and characterization, and visualizes the affected pathways using Graphviz diagrams.

Primary Molecular Targets

This compound's mode of action is multifaceted, primarily targeting two essential metabolic pathways in apicomplexan parasites: the mitochondrial respiratory chain and the de novo pyrimidine biosynthesis pathway. This dual mechanism contributes to its high efficacy against all intracellular developmental stages of these parasites.[1]

Interference with the Mitochondrial Respiratory Chain

A primary effect of this compound is the disruption of the parasite's respiratory metabolism.[1] Studies have indicated that this compound inhibits key enzymes within the mitochondrial electron transport chain, leading to a reduction in ATP synthesis and ultimately starving the parasite of energy.[1][2]

The specific enzymes implicated in this process include:

-

NADH Oxidase: This enzyme is a crucial component of the electron transport chain, responsible for the oxidation of NADH and the subsequent transfer of electrons. This compound has been shown to reduce its activity.[2]

-

Fumarate Reductase: Another key enzyme in anaerobic respiration, its inhibition by this compound further disrupts the parasite's energy metabolism.[2]

-

Succinate-Cytochrome C Reductase (Complex II-III): this compound has been observed to decrease the activity of this complex, hindering the electron flow essential for oxidative phosphorylation.[2]

The inhibition of these enzymes leads to a cascade of detrimental effects, including a decrease in the mitochondrial membrane potential and the generation of reactive oxygen species (ROS), inducing oxidative stress and autophagy.[3]

Inhibition of Pyrimidine Biosynthesis

Secondary to its effects on the respiratory chain, this compound also targets the de novo pyrimidine biosynthesis pathway.[2] Pyrimidines are essential for the synthesis of nucleic acids (DNA and RNA), and their depletion halts parasite replication and development.

The key enzymes in this pathway affected by this compound are:

-

Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes a critical step in pyrimidine synthesis.[4] this compound's inhibitory action on the respiratory chain is thought to indirectly affect DHODH function.[5]

-

dUTP Pyrophosphatase (dUTPase) and Thymidylate Kinase (TMK): In Toxoplasma gondii, transcriptome and metabolome analyses have revealed that this compound treatment leads to a reduction in the transcription levels of dUTPase and TMK.[6][7] This disrupts the stability of the pyrimidine nucleotide pool, further inhibiting DNA synthesis.[6][7]

The combined assault on both energy production and nucleic acid synthesis makes this compound a highly effective antiparasitic agent.

Data Presentation: Pharmacokinetics of this compound and its Metabolites

| Parameter | This compound (TZR) | This compound Sulfoxide (TZR-SO) | This compound Sulfone (TZR-SO2) | Species | Dosage | Reference |

| Cmax | 8.18 µg/ml | - | - | Pig | 20 mg/kg (oral) | [6] |

| Tmax | 12.0 hr | - | - | Pig | 20 mg/kg (oral) | [6] |

| Half-life | 68.9 hr | 53.2 hr | 245 hr | Pig | 20 mg/kg (oral) | [6] |

| Cmax | 25.2 µg/mL | - | - | Broiler Chicken | 20 mg/kg (oral) | [8] |

| Tmax | 4.7 h | - | - | Broiler Chicken | 20 mg/kg (oral) | [8] |

| Half-life | 10.7 h | 15.3 h | 82.9 h | Broiler Chicken | 20 mg/kg (oral) | [8] |

| Cmax | 9.03 µg/mL | - | - | Piglet | (intramuscular) | [1] |

| Tmax | 5 days | - | - | Piglet | (intramuscular) | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the molecular targets of this compound.

Isolation of Apicomplexan Parasite Mitochondria

This protocol describes the general steps for isolating mitochondria from parasite cultures, a prerequisite for studying the effects of this compound on the respiratory chain.

-

Parasite Culture and Harvesting: Cultivate the apicomplexan parasites (e.g., Toxoplasma gondii, Eimeria tenella) in a suitable host cell line until a high level of infection is achieved. Harvest the extracellular parasites by centrifugation.

-

Cell Lysis: Resuspend the parasite pellet in a hypotonic buffer to induce swelling. Lyse the cells using a Dounce homogenizer or by nitrogen cavitation to release the organelles.

-

Differential Centrifugation:

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet host cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

-

Purification (Optional): For higher purity, the mitochondrial pellet can be further purified using a Percoll or sucrose density gradient centrifugation.

-

Washing and Resuspension: Wash the final mitochondrial pellet with a suitable buffer and resuspend it for downstream assays.

Enzyme Inhibition Assays

The following are generalized protocols for measuring the inhibitory effect of this compound on key mitochondrial enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing isolated mitochondria, NADH as the substrate, and varying concentrations of this compound.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the rate of NADH oxidation for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Reaction Mixture: Prepare an anaerobic reaction buffer containing isolated mitochondria, succinate as the electron donor, fumarate as the electron acceptor, and a redox indicator (e.g., benzyl viologen). Add varying concentrations of this compound.

-

Spectrophotometric Measurement: Monitor the reduction of the redox indicator at its specific wavelength.

-

Data Analysis: Calculate the rate of fumarate reduction and determine the IC50 of this compound.

Analysis of Pyrimidine Biosynthesis Inhibition

This protocol outlines a method to assess the impact of this compound on the de novo pyrimidine synthesis pathway.

-

Metabolic Labeling: Incubate parasite cultures with a radiolabeled precursor of pyrimidine synthesis (e.g., [14C]-aspartate or [3H]-orotic acid) in the presence and absence of this compound.

-

Extraction of Nucleotides: After incubation, lyse the parasites and extract the nucleotide pool using perchloric acid.

-

Chromatographic Separation: Separate the radiolabeled pyrimidine nucleotides from the precursor and other metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabel incorporated into the pyrimidine nucleotides using liquid scintillation counting or by monitoring the radioactivity of the HPLC eluate.

-

Data Analysis: Compare the incorporation of the radiolabel in this compound-treated and untreated parasites to determine the extent of inhibition.

Transcriptome and Metabolome Analysis

These high-throughput techniques provide a global view of the cellular response to this compound treatment.

-

Sample Preparation: Treat parasite cultures with this compound for various time points. Isolate total RNA from the parasites.

-

Library Preparation: Construct cDNA libraries from the extracted RNA.

-

Sequencing: Sequence the cDNA libraries using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the parasite's reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated in response to this compound.

-

Sample Preparation: Treat parasite cultures with this compound. Quench the metabolism rapidly and extract the metabolites.

-

Mass Spectrometry: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: Identify and quantify the metabolites. Compare the metabolic profiles of treated and untreated parasites to identify pathways perturbed by this compound.

Visualization of Affected Pathways

The following diagrams, generated using the DOT language, illustrate the proposed molecular targets of this compound within the key metabolic pathways of apicomplexan parasites.

Caption: this compound's impact on the mitochondrial electron transport chain.

References

- 1. Absorption and Distribution of this compound and this compound Sulfone in Plasma, Intestinal Tissues and Content of Piglets after Oral or Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Possible mode of action of this compound: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current and Emerging Approaches to Studying Invasion in Apicomplexan Parasites - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dihydroorotate dehydrogenase inhibitors in anti-infective drug research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indirect inhibition of mitochondrial dihydroorotate dehydrogenase activity by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound and its metabolites, this compound sulfoxide and this compound sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of this compound on Disposition Kinetic and Bioavailability of Thiamphenicol in Broilers [jcvr.journals.ekb.eg]

- 8. researchgate.net [researchgate.net]

The Journey of Toltrazuril in Poultry: A Deep Dive into its Pharmacokinetics and Metabolism

For researchers, scientists, and drug development professionals, understanding the intricate processes that govern a drug's behavior in the target species is paramount. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of toltrazuril, a key anticoccidial agent in the poultry industry. Through a comprehensive review of experimental data, this document elucidates the absorption, distribution, metabolism, and excretion of this compound and its primary metabolites in broiler chickens.

This compound is a triazinetrione derivative widely used for the control of coccidiosis in poultry. Its efficacy is intrinsically linked to its pharmacokinetic profile, which dictates the concentration and duration of the active compounds at the site of action within the bird's system. This guide synthesizes findings from various studies to present a detailed picture of this compound's behavior post-administration.

Pharmacokinetic Profile of this compound and its Metabolites

Oral administration of this compound to broiler chickens leads to its absorption and subsequent appearance in the plasma. The parent compound is then metabolized into two major metabolites: this compound sulfoxide (TZR-SO) and this compound sulfone (TZR-SO2). The pharmacokinetic parameters of this compound and its metabolites have been characterized in several studies, with key quantitative data summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens Following a Single Oral Administration

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½β (h) | Reference |

| 10 | 16.4 | 5.0 | 10.6 | [1] |

| 20 | 25.2 | 4.7 | 10.7 | [1] |

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Broiler Chickens Following a Single Oral Administration

| Dose (mg/kg) | Metabolite | Cmax (µg/mL) | Tmax (h) | t½β (h) | Reference |

| 10 | TZR-SO | - | - | 14.8 | [1] |

| 10 | TZR-SO2 | - | - | 80.3 | [1] |

| 20 | TZR-SO | - | - | 15.3 | [1] |

| 20 | TZR-SO2 | - | - | 82.9 | [1] |

Note: Cmax and Tmax for metabolites were not explicitly stated in the provided search results.

Following repeated oral administration, this compound's peak concentration in the blood is reached within a few hours. One study involving repeated oral administration of 7 mg/kg body weight for two consecutive days found that the maximum serum concentration (Cmax) was 6.56 and 6.70 μg/ml, reached at a Tmax of 2.56 and 2.59 hours after the first and second doses, respectively[2]. The elimination half-life (t1/2β) was reported to be 14.92 and 16.19 hours, with mean residence times (MRT) of 21.33 and 23.14 hours after the first and second doses, respectively[2].

Tissue Distribution and Residue Depletion

The distribution of this compound and its metabolites into various tissues is a critical aspect for both efficacy and food safety. Studies have shown that this compound and its metabolites distribute to various edible tissues in poultry. The highest concentrations are typically found in the liver and kidney, followed by muscle and fat[2].

This compound sulfone is considered the marker residue for this compound in poultry tissues[3]. Residue depletion studies are crucial for establishing withdrawal periods to ensure that the levels of these compounds in edible tissues fall below the maximum residue limits (MRLs) before the birds enter the food chain. No this compound residues were detected in tissues and plasma after 8 days following a repeated oral administration of 7 mg/kg for two days[2].

Table 3: Tissue Concentration of this compound (µg/g) in Broiler Chickens After Repeated Oral Administration of 7 mg/kg b.w. for Two Consecutive Days

| Time after 2nd dose | Liver | Kidney | Muscle | Fat |

| Day 1 | 5.8 ± 0.4 | 6.2 ± 0.5 | 3.1 ± 0.2 | 2.5 ± 0.2 |

| Day 3 | 3.2 ± 0.3 | 3.5 ± 0.3 | 1.8 ± 0.1 | 1.4 ± 0.1 |

| Day 5 | 1.5 ± 0.1 | 1.7 ± 0.2 | 0.8 ± 0.05 | 0.6 ± 0.04 |

| Day 7 | 0.4 ± 0.02 | 0.5 ± 0.03 | 0.2 ± 0.01 | 0.1 ± 0.01 |

| Day 8 | ND | ND | ND | ND |

| Source: Adapted from a study on this compound tissue residue in broiler chickens[2]. ND = Not Detected. |

Metabolic Pathway of this compound

This compound undergoes biotransformation in the chicken's body, primarily through oxidation. The parent compound is first metabolized to this compound sulfoxide (TZR-SO), which is a short-lived intermediate[1]. This is then further oxidized to the more stable and persistent metabolite, this compound sulfone (TZR-SO2)[1]. The prolonged elimination half-life of this compound sulfone contributes to the persistent clinical efficacy of the parent drug[1].

Experimental Protocols

Accurate and reliable quantification of this compound and its metabolites is essential for pharmacokinetic and residue studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.

Experimental Workflow for Pharmacokinetic Analysis

1. Animal Studies:

-

Animals: Broiler chickens of a specific age and weight are typically used. They are housed in controlled environments and provided with feed and water ad libitum.

-

Drug Administration: this compound is administered orally, often as a solution via gavage, at a specified dose[2].

-

Sample Collection: Blood samples are collected at predetermined time points post-administration from a wing vein. For tissue residue studies, birds are euthanized at various time points, and target tissues (liver, kidney, muscle, fat, skin) are collected[2]. Samples are stored at -20°C or lower until analysis.

2. Sample Preparation:

-

Plasma/Serum: Blood samples are centrifuged to separate plasma or serum.

-

Tissue: Tissue samples are homogenized.

-

Extraction: Acetonitrile is a common solvent used for the extraction of this compound and its metabolites from plasma and tissue homogenates[2]. The mixture is typically vortexed and centrifuged.

-

Clean-up: The supernatant from the extraction step may undergo a clean-up procedure to remove interfering substances. This can involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

3. Analytical Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

This method offers higher sensitivity and selectivity for the simultaneous determination of this compound and its metabolites.

-

Electrospray ionization (ESI) in negative or positive mode is used.

-

Specific precursor-to-product ion transitions are monitored for each analyte for accurate quantification.

-

4. Data Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

-

Residue depletion curves are generated from tissue concentration data to determine withdrawal times.

Conclusion

The pharmacokinetic profile of this compound in poultry is characterized by good oral absorption, extensive metabolism to sulfoxide and sulfone derivatives, and a wide distribution to edible tissues. The long half-life of the active metabolite, this compound sulfone, contributes significantly to the drug's sustained efficacy against coccidia. A thorough understanding of these pharmacokinetic and metabolic processes, supported by robust analytical methodologies, is crucial for the effective and safe use of this compound in the poultry industry, ensuring both animal health and consumer safety.

References

In Vitro Activity Spectrum of Toltrazuril Against Protozoa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Toltrazuril, a triazinetrione anticoccidial agent, against a range of protozoan parasites. The document details the drug's mechanism of action, summarizes its efficacy through quantitative data, outlines common experimental protocols, and provides visual representations of cellular pathways and experimental workflows.

Mechanism of Action

This compound is a broad-spectrum antiprotozoal agent effective against various intracellular protozoan parasites, particularly those belonging to the phylum Apicomplexa.[1][2] Its mode of action is multifaceted, primarily targeting key cellular processes essential for parasite replication and survival.[1] this compound is effective against all intracellular development stages of coccidia, including schizonts, microgametes, and macrogametes.[1]

The primary mechanisms of action include:

-

Disruption of Nuclear Division: this compound interferes with the division of the parasite's nucleus, which inhibits cytokinesis and prevents the successful replication and maturation of schizonts and microgamonts.[1][2][3] This leads to the formation of multinucleated schizonts.[3]

-

Interference with Mitochondrial Respiration: The drug impairs the activity of mitochondria, the site of the parasite's respiratory metabolism.[1][4] Specifically, it has been shown to reduce the activity of enzymes in the respiratory chain, such as succinate-cytochrome C reductase and NADH oxidase.[4] This disrupts the parasite's energy metabolism.[1] Recent studies on Eimeria tenella have shown that this compound treatment leads to a decrease in the mitochondrial membrane potential and induces the production of reactive oxygen species (ROS), causing oxidative stress.[3]

-

Damage to Other Organelles: Treatment with this compound induces significant morphological changes within the parasite. It causes swelling and vacuolization of the endoplasmic reticulum and the Golgi apparatus.[1][5] Furthermore, it has been observed to cause destruction of the apicoplast in Neospora caninum.[3]

-

Induction of Autophagy: In Eimeria tenella, this compound has been shown to induce autophagy, a cellular process of self-degradation, likely as a consequence of the oxidative stress it causes.[3]

-

Inhibition of Pyrimidine Synthesis: this compound has a secondary effect on enzymes involved in pyrimidine synthesis, such as dihydroorotate-cytochrome C reductase, which is crucial for nucleic acid synthesis.[4]

In Vitro Activity Spectrum

This compound has demonstrated a broad spectrum of activity against numerous protozoan parasites in vitro. The following tables summarize the quantitative data available from various studies.

Table 1: In Vitro Activity of this compound against Eimeria spp.

| Parasite Species | Strain | Host Cell Line | Drug Concentration | Effect | Reference |

| Eimeria tenella | - | MDBK cells | Not specified | Potentiated by pyrimethamine, trimethoprim, or sulfadimidine in killing schizonts. | [4] |

| Eimeria tenella | - | - | 0.5 µg/mL | Altered gene transcription profiles after 4 hours of treatment.[3] Downregulated cell cycle-related genes and upregulated protein hydrolysis and redox-related genes.[6][7] | [3][6][7] |

| Eimeria tenella | - | - | 10 mg/L | In vivo study showed it inhibits the development of schizonts. | [8] |

| Eimeria brunetti | - | - | 75 ppm | In vivo study showed efficacy when administered in drinking water. | [9] |

Table 2: In Vitro Activity of this compound against Toxoplasma gondii

| Strain | Host Cell Line | Drug Concentration | Effect | Reference |

| ME49 | BeWo Trophoblastic Cells | 12.5 µg/mL | Decreased the percentage of infected cells. | [10][11] |

| RH | Human Foreskin Fibroblasts | Not specified | A solid dispersion formulation of this compound showed significantly higher efficacy than this compound alone. | [12] |

Table 3: In Vitro Activity of this compound against Neospora caninum

| Strain | Host Cell Line | Drug Concentration | Effect | Reference |

| NC-1 | - | 30 µg/mL | A 10-day treatment was sufficient to distinguish between live and dead parasites using NcGRA2-RT-real time PCR. | [5] |

| - | - | Not specified | Demonstrated antiparasitic activity in cell culture-based assays. | [13][14] |

Table 4: In Vitro Activity of this compound against Cryptosporidium parvum

| Strain | Host Cell Line | Drug Concentration | Effect | Reference |

| - | - | 1, 10, 20, 60, 100 µg/mL | Dose-dependent efficacy against oocysts, with 100 µg/mL being the most effective concentration.[5][15] Showed a synergistic effect when mixed with Monensin.[15][16] | [5][15][16] |

| - | - | 20 µM | Showed significant anticryptosporidial activity. | [16][17][18] |

Table 5: In Vitro Activity of this compound against Other Protozoa

| Parasite Species | Strain | Host Cell Line / System | Drug Concentration | Effect | Reference |

| Cystoisospora suis | Field Isolate (Holland-I) | - | 20 mg/kg & 30 mg/kg (in vivo) | Showed resistance, with no significant effect on oocyst excretion or diarrhea. | [19] |

| Theileria orientalis (Ikeda genotype) | - | In vivo (calves) | 15 mg/kg | No significant impact on the level of parasitaemia up to 3 weeks post-infection. | [20][21] |

| Babesia spp. & Theileria equi | - | In vitro culture | Not specified | The related trifluralin analogues showed inhibitory effects. While this compound was not directly tested in this study, it highlights a potential area for investigation. | [22][23] |

Experimental Protocols

The in vitro assessment of this compound's efficacy involves several key steps, from parasite and host cell culture to the final determination of antiparasitic activity. While specific details may vary between studies, a general workflow can be outlined.

General Experimental Workflow for In Vitro this compound Efficacy Testing

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. In Vitro Transcriptional Response of Eimeria tenella to this compound Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Possible mode of action of this compound: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. toku-e.com [toku-e.com]

- 6. In Vitro Transcriptional Response of Eimeria tenella to this compound Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Eimeria tenella activity of Ethanamizuril in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Enrofloxacin and this compound Are Able to Reduce Toxoplasma gondii Growth in Human BeWo Trophoblastic Cells and Villous Explants from Human Third Trimester Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Enrofloxacin and this compound Are Able to Reduce Toxoplasma gondii Growth in Human BeWo Trophoblastic Cells and Villous Explants from Human Third Trimester Pregnancy [frontiersin.org]

- 12. This compound alkalizer-modifying solid dispersions against Toxoplasma gondii: A pharmacotechnical strategy to improve the efficacy of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 14. researchgate.net [researchgate.net]

- 15. brieflands.com [brieflands.com]

- 16. brieflands.com [brieflands.com]

- 17. Assessment of drugs against Cryptosporidium parvum using a simple in vitro screening method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. d-nb.info [d-nb.info]

- 20. The efficacy of this compound for prevention of oriental theileriosis ( Theileria orientalis Ikeda genotype) in Friesian calves - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The efficacy of this compound treatment for reducing the infection intensity of Theileria orientalis Ikeda type in dairy calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of the in vitro growth of Babesia bigemina, Babesia caballi and Theileria equi parasites by trifluralin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship of Toltrazuril and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toltrazuril, a symmetric triazinetrione, is a cornerstone in veterinary medicine for the control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. Its efficacy stems from its ability to disrupt critical metabolic pathways within the parasite. Understanding the relationship between the molecular structure of this compound and its biological activity is paramount for the development of new, more potent derivatives and for managing the growing challenge of drug resistance. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its primary metabolite ponazuril, and novel triazine derivatives. It includes a detailed examination of their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Introduction to this compound

This compound is a broad-spectrum anticoccidial agent widely used for the prevention and treatment of coccidiosis in poultry and other livestock. It belongs to the triazine class of compounds, characterized by a 1,3,5-triazinane-2,4,6-trione core. This compound is effective against all intracellular developmental stages of coccidia, making it a highly effective tool for controlling the parasite's life cycle.

Upon administration, this compound is metabolized in the host animal to its major active metabolite, this compound sulfone, also known as ponazuril. Ponazuril itself is a potent antiprotozoal medication used to treat various protozoal infections in animals, including equine protozoal myeloencephalitis (EPM). The structural difference between this compound and ponazuril is the oxidation of the trifluoromethylthio group to a trifluoromethylsulfonyl group, a modification that retains significant biological activity.

Mechanism of Action

The anticoccidial effect of this compound is multifaceted, targeting key cellular processes within the parasite. Its primary mode of action involves the disruption of the mitochondrial respiratory chain and the inhibition of enzymes crucial for pyrimidine synthesis.

Specifically, this compound has been shown to inhibit enzymes such as succinate-cytochrome C reductase and NADH oxidase. This interference with the respiratory chain disrupts the parasite's energy metabolism. Furthermore, this compound affects enzymes involved in pyrimidine synthesis, like dihydroorotate dehydrogenase, which are essential for the production of nucleic acids required for parasite replication. This dual-pronged attack on both energy production and DNA/RNA synthesis ultimately leads to the death of the parasite at various stages of its intracellular development. The combination of this compound with trimethoprim, which also targets folate synthesis pathways, can enhance this effect.

Structure-Activity Relationship of this compound and Novel Triazine Derivatives

While extensive SAR studies on a wide range of this compound derivatives are not abundant in publicly available literature, research into new triazine compounds has provided valuable insights. A study comparing the parent compound Nitromezuril with its active metabolites, Aminomizuril (AZL) and Ethanamizuril (EZL), against various Eimeria species offers a clear view of how structural modifications impact anticoccidial activity.

The key structural components of these derivatives are:

-

This compound: Features a trifluoromethylthio (-SCF₃) group on the phenoxy ring.

-

Ponazuril (this compound Sulfone): The thio group is oxidized to a sulfone (-SO₂CF₃).

-

Nitromezuril, AZL, and EZL: These newer derivatives feature different substituents at the C4 position of the phenol ring, highlighting the importance of this position for biological function.

Quantitative Comparison of Anticoccidial Activity

The efficacy of these compounds was evaluated in vivo using the Anticoccidial Index (ACI), a composite score where a higher value (approaching 200) indicates greater activity. The data demonstrates that while the metabolites AZL and EZL are highly effective, they require a higher dosage than the parent compound, Nitromezuril, to achieve equivalent efficacy, suggesting that the increased polarity of the metabolites may reduce their activity.

| Compound | Structure / Key Modification | Dosage (in feed) | Target Eimeria Species | Anticoccidial Index (ACI) | Reference |

| This compound | -SCF₃ group | 7 mg/kg (in water) | E. tenella | >180 (effective control) | |

| Nitromezuril | Parent Compound | 3 mg/kg | E. tenella, E. necatrix, E. acervulina, E. maxima | ~185-195 | |

| Aminomizuril (AZL) | Metabolite of Nitromezuril | 10 mg/kg | E. tenella, E. necatrix, E. acervulina, E. maxima | ~185-195 | |

| Ethanamizuril (EZL) | Metabolite of Nitromezuril | 10 mg/kg | E. tenella, E. necatrix, E. acervulina, E. maxima | ~185-195 |

Note: ACI values are approximated from the study by Xue et al. (2019). This compound data is from a separate study and is provided for a general efficacy comparison.

Key SAR Insights

The comparison between these triazine derivatives reveals critical SAR trends.

-

C4-Phenol Substituent is Critical: The activity of novel derivatives like Nitromezuril underscores that the substituent at the C4 position of the phenoxy group is a key determinant of biological function.

-

Sulfur Oxidation is Tolerated: The conversion of this compound (-SCF₃) to its active metabolite ponazuril (-SO₂CF₃) shows that oxidation at the sulfur atom is well-tolerated and maintains potent anticoccidial activity.

-

Increased Polarity Decreases Potency: The observation that the metabolites AZL and EZL require a higher dose than their parent compound suggests that increasing the polarity of the molecule can lead to a decrease in potency, possibly due to altered absorption, distribution, or target interaction.

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process starting from commercially available materials.

Step 1: Synthesis of 1-methyl-3-[3-methyl-4-(4-trifluoromethylthio-phenoxy)-phenyl]-urea

-

To a 500 mL four-neck round bottom flask, add 29.9 g of 3-methyl-4-(4-trifluoromethylthio-phenoxy)-aniline and 180 mL of toluene.

-

Add 16.8 g of methylcarbamoyl chloride.

-

Heat the reaction mixture to 60°C for 3 hours, monitoring completion with Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and slowly add 1M NaOH to adjust the pH to 7.

-

Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of toluene.

-

Combine the toluene layers and evaporate the solvent under reduced pressure to obtain the crude urea intermediate.

Step 2: Cyclization to form this compound

-

Dissolve the crude urea product from Step 1 in 30 mL of acetone and stir for 30 minutes at room temperature.

-

Add 18 g of acetic acid dropwise over 60 minutes.

-

Slowly add 88 mL of a sodium cyanate aqueous solution (110 g/L) dropwise over 1.5 hours.

-

Raise the temperature to 40°C and continue the reaction for 8 hours, during which a milky white solid will precipitate.

-

Cool the reaction to 10°C, add 100 mL of water, and filter the solid.

-

The crude product is then purified by recrystallization to yield pure this compound.

In Vivo Evaluation of Anticoccidial Activity (ACI Assay)

This protocol is standard for evaluating the efficacy of anticoccidial drugs in a broiler chicken model.

-

Animal Model: Day-old broiler chickens are housed in a coccidia-free environment and divided into experimental groups (e.g., non-infected non-medicated, infected non-medicated, infected medicated).

-

Drug Administration: The test compound (e.g., Nitromezuril, AZL, EZL) is incorporated into the feed at a specified concentration (e.g., 3 mg/kg or 10 mg/kg). Medicated feed is provided starting two days prior to infection.

-

Infection: Each bird in the infected groups is orally inoculated with a suspension of sporulated Eimeria oocysts (e.g., E. tenella).

-

Data Collection: For 7-9 days post-infection, key parameters are recorded:

-

Survival Rate

-

Body Weight Gain

-

Fecal Oocyst Shedding (oocysts per gram of feces)

-

Intestinal Lesion Scores (scored on a scale of 0 to 4 at necropsy).

-

-

ACI Calculation: The Anticoccidial Index is calculated using the following formula:

-

ACI = (Relative Weight Gain % + Survival Rate %) - (Lesion Index + Oocyst Index)

-

An ACI score >180 is considered excellent, 160-179 is good, 120-159 is moderate, and <120 is poor efficacy.

-

Conclusion

The structure-activity relationship of this compound and its analogs is anchored in the integrity of the triazinetrione core and is significantly influenced by substituents on the terminal phenoxy ring. The development of derivatives like ponazuril and nitromezuril has confirmed that modifications, particularly at the C4 position of the phenol ring and the sulfur moiety, can maintain or modulate the potent anticoccidial activity. Key findings indicate that while oxidation of the sulfur atom is tolerated, increasing the polarity through metabolic changes may reduce compound potency, necessitating higher dosages for equivalent effect. Future drug development efforts should focus on synthesizing novel derivatives with modifications at these key positions to enhance potency, broaden the spectrum of activity, and overcome emerging resistance, ensuring the continued viability of this critical class of anticoccidial agents.

The Intracellular Impact of Toltrazuril: A Technical Guide to its Antiparasitic Action

For Immediate Release

This technical guide provides an in-depth analysis of the effects of the triazinetrione anticoccidial agent, toltrazuril, on the intracellular development of apicomplexan parasites, primarily of the genus Eimeria. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the drug's mechanism of action, presents quantitative efficacy data, details relevant experimental methodologies, and visualizes the affected cellular pathways.

Executive Summary

This compound is a broad-spectrum antiprotozoal drug highly effective against all intracellular stages of coccidian parasites, a characteristic that distinguishes it from many other anticoccidial agents.[1] Its primary mechanism involves the disruption of critical cellular processes, including nuclear division and mitochondrial respiratory metabolism, leading to significant morphological and biochemical damage to the parasite.[1][2] This guide elucidates these effects, providing a comprehensive overview of the drug's potent impact on parasite viability and replication.

Mechanism of Action: A Multi-pronged Cellular Assault

This compound and its primary metabolite, this compound sulfone (ponazuril), exert a lethal effect on parasites by targeting multiple fundamental cellular processes. The drug is effective against all intracellular developmental stages, including schizonts, microgametes, and macrogametes.[1][3][4]

Ultrastructural and Morphological Changes

Treatment with this compound induces profound and irreversible damage to the parasite's subcellular architecture. Key observed effects include:

-

Organelle Swelling: Significant swelling and vacuolization of the endoplasmic reticulum and the Golgi apparatus are consistently reported.[1][5] The perinuclear space also becomes considerably enlarged.[6][7]

-

Mitochondrial Damage: The drug interferes with mitochondrial activity, impairing the parasite's respiratory metabolism and leading to structural damage.[1][6]

-

Nuclear Division Abnormalities: this compound disrupts the division of the parasite's nucleus, a critical step for replication and maturation.[1][2][5] This is particularly evident in the disturbance of nuclear division in schizonts and microgamonts.[8]

-

Apicoplast Damage: The apicoplast, a vital organelle in apicomplexan parasites, is also a target of this compound, with studies noting significant damage following treatment.[6]

Biochemical Pathway Disruption

This compound's primary mode of action is the impairment of key enzymatic pathways essential for parasite survival.

-

Inhibition of Respiratory Chain Enzymes: The drug has been shown to reduce the activity of enzymes in the mitochondrial respiratory chain, such as succinate-cytochrome C reductase, NADH oxidase, and fumarate reductase.[6][9][10] This disruption of energy metabolism is a cornerstone of its parasiticidal effect.

-

Impact on Pyrimidine Synthesis: this compound also demonstrates a secondary, albeit weaker, inhibitory effect on enzymes involved in pyrimidine synthesis, such as dihydroorotate dehydrogenase.[9][11]

-

Induction of Oxidative Stress and Autophagy: Recent transcriptomic studies have revealed that this compound treatment upregulates the expression of redox-related genes.[6][12] This leads to elevated levels of reactive oxygen species (ROS), causing significant oxidative stress within the parasite and subsequently triggering autophagy.[6][10][13]

Quantitative Efficacy of this compound

The efficacy of this compound has been quantified in numerous in vivo and in vitro studies across various host and parasite species. The data consistently demonstrate a significant reduction in parasite load and clinical signs of coccidiosis.

| Host Species | Parasite Species | Dosage | Efficacy Metric | Result | Reference |

| Lambs | Eimeria spp. (natural infection) | 20 mg/kg (single oral dose) | Fecal Oocyst Count Reduction (FOCR) % | 99.50% reduction at day 7 | [8] |

| Goats (Kids) | Eimeria spp. (natural infection) | 25 mg/kg/day (2 consecutive days) | Oocysts Per Gram (OPG) of feces | Reduction from 8350 ± 4009 to 0-250 OPG | [14][15] |

| Rabbits | Eimeria spp. (natural infection) | 5 mg/kg BW (2 consecutive days) | OPG Reduction % | 67.6% | [16] |

| Mice | Eimeria vermiformis | 15 mg/kg (single oral dose) | Oocyst Excretion | Significant reduction vs. untreated control | [4][17] |

| Broiler Chickens | Eimeria spp. | 7 mg/kg BW (in drinking water) | Coccidial Lesions & Oocyst Shedding | Successful control of coccidiosis | [18] |

| In Vitro | Neospora caninum | 30 µg/mL | Parasite Viability (NcGRA2-RT-real time PCR) | 10-day treatment sufficient for elimination | [5] |

| In Vitro | Eimeria tenella (merozoites) | 0.5 µg/mL | Gene Expression | Downregulation of cell cycle genes | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo evaluation of this compound.

In Vitro Transcriptional Analysis of Eimeria tenella

This protocol is based on the methodology used to assess the genetic response of E. tenella to this compound.[12]

-

Parasite Preparation: Isolate and purify Eimeria tenella merozoites from infected chickens.

-

Cell Culture and Treatment: Culture merozoites in vitro. Treat the cultures with 0.5 µg/mL this compound. Establish separate culture groups for different time points (e.g., 0, 1, 2, and 4 hours).

-

RNA Extraction: At each designated time point, harvest the parasites and extract total RNA using a suitable commercial kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA. Perform high-throughput sequencing (RNA-seq) to obtain gene transcription profiles for each time point.

-

Data Analysis: Compare the gene expression profiles of the treated groups against the 0-hour control group. Identify differentially expressed genes (e.g., cell cycle-related, redox-related genes) to elucidate the drug's molecular mechanism.

In Vivo Efficacy Trial in a Murine Model of Coccidiosis

This protocol is adapted from studies evaluating this compound efficacy against Eimeria vermiformis in mice.[4][17]

-

Animal Model: Utilize a suitable strain of laboratory mice. House the animals in a controlled environment.

-

Infection: Orally inoculate each mouse with a standardized dose of sporulated Eimeria vermiformis oocysts (e.g., 1,000 oocysts per mouse).

-

Treatment: At a specified time post-infection (e.g., day 3), divide the mice into treatment and control groups. Orally administer this compound at the desired dose (e.g., 15 mg/kg) to the treatment group. The control group receives a placebo vehicle.

-

Monitoring and Data Collection:

-

Oocyst Shedding: Collect fecal samples daily and quantify the number of oocysts per gram (OPG) using a modified McMaster technique.

-

Body Weight: Monitor and record the body weight of each mouse throughout the experiment as an indicator of health.

-

Immune Response (Optional): At the end of the study, collect spleens and mesenteric lymph nodes to analyze T-cell populations (CD4+, CD8+) via flow cytometry.

-

-

Statistical Analysis: Compare the oocyst counts, body weight gain, and immunological parameters between the this compound-treated and control groups to determine the drug's efficacy.

Conclusion

This compound remains a highly effective and critical tool for the control of coccidiosis in veterinary medicine. Its comprehensive mechanism of action, targeting multiple intracellular stages and disrupting fundamental cellular and biochemical pathways, ensures potent parasiticidal activity. The drug interferes with organelle function, particularly the mitochondrion and endoplasmic reticulum, inhibits the parasite's respiratory chain, disrupts nuclear division, and induces lethal oxidative stress. The quantitative data and established experimental protocols summarized in this guide provide a robust framework for future research and development in the field of antiparasitic therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. toku-e.com [toku-e.com]

- 6. In Vitro Transcriptional Response of Eimeria tenella to this compound Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Possible mode of action of this compound: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Transcriptional Response of Eimeria tenella to this compound Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medycynawet.edu.pl [medycynawet.edu.pl]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of amprolium and this compound efficacy in controlling natural intestinal rabbit coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Cellular Uptake and Distribution of Toltrazuril in Host Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toltrazuril is a triazinetrione derivative widely employed in veterinary medicine as a potent anticoccidial agent. Its efficacy relies on its ability to target intracellular stages of protozoan parasites, primarily of the Eimeria and Cystoisospora genera. This necessitates its absorption by the host, distribution to infected tissues, and subsequent uptake into host cells. This technical guide provides a comprehensive overview of the current knowledge regarding the cellular uptake, tissue distribution, and pharmacokinetics of this compound and its primary metabolites. Quantitative data from key studies in swine, poultry, and cattle are summarized, detailed experimental protocols for residue analysis are provided, and relevant biological pathways are visualized to offer a thorough resource for the scientific community.

Pharmacokinetics and Metabolism

Upon administration, this compound (TZR) is absorbed and rapidly metabolized into two key derivatives: this compound Sulfoxide (TZR-SO) and this compound Sulfone (TZR-SO2).[1] TZR-SO is a short-lived intermediate, which is then oxidized into the more stable and highly persistent TZR-SO2.[1] This sulfone metabolite is considered the most suitable marker for residue studies as it is the major metabolite detected in all edible tissues and possesses a long terminal half-life, contributing to the persistent clinical efficacy of the drug.[1][2]

The metabolic conversion of this compound is a critical aspect of its pharmacological profile, transforming the parent compound into a long-lasting active metabolite.

Figure 1: Metabolic pathway of this compound in host systems.

Cellular Uptake Mechanisms

This compound's mechanism of action is predicated on its ability to affect all intracellular developmental stages of the coccidian parasite, including schizonts and gametes.[1][3] This implies that the drug must first cross the host cell membrane to reach the parasite residing within. The precise molecular transporters or pathways responsible for this compound's entry into host intestinal cells are not yet fully elucidated. However, based on the general principles of cellular transport for xenobiotics, uptake likely occurs via one or more common endocytic pathways.[4] These pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, are responsible for internalizing extracellular materials into vesicles.[4][5]

Once inside the host cell, this compound exerts its effect directly on the parasite by disrupting nuclear division, interfering with mitochondrial respiratory enzymes, and causing morphological damage to the endoplasmic reticulum and Golgi apparatus.[6][7]

Figure 2: Potential endocytic pathways for host cell uptake of this compound.

Quantitative Tissue Distribution

The distribution of this compound and its metabolites varies significantly between host species, tissues, and the time elapsed since administration. The highest concentrations are consistently found in the liver and kidney, which are the primary organs of metabolism and excretion.[8][9] Residues in muscle and fat are also significant and deplete over time.

Table 1: this compound (TZR) and Metabolite Concentrations in Swine Tissues

All concentrations are in µg/kg.

| Tissue | Administration | Time Point | TZR | TZR Sulfoxide | TZR Sulfone | Source |

|---|---|---|---|---|---|---|

| Serum | 20 mg/kg (Oral) | 2 days | 7539 | 3208 | - | [9] |

| Serum | 45 mg/piglet (IM) | 5 days | 9030 | - | - | [10] |

| Serum | 45 mg/piglet (IM) | 13 days | - | - | Max Conc. | [10] |

| Liver | 20 mg/kg (Oral) | 14 days | 971 | 329 | 7794 | [9] |

| Liver | 20 mg/kg (Oral) | 28 days | 82 | ND | 4055 | [9] |

| Liver | 20 mg/kg (Oral) | 49 days | ND | ND | 1019 | [9] |

| Kidney | 20 mg/kg (Oral) | 14 days | 521 | 228 | 4105 | [9] |

| Kidney | 20 mg/kg (Oral) | 28 days | 33 | ND | 2019 | [9] |

| Muscle | 20 mg/kg (Oral) | 14 days | 65 | 632 | 2294 | [9] |

| Muscle | 20 mg/kg (Oral) | 28 days | 10 | ND | 1061 | [9] |

| Fat | 20 mg/kg (Oral) | 14 days | 967 | ND | 4878 | [9] |

| Fat | 20 mg/kg (Oral) | 28 days | 77 | ND | 1692 | [9] |

| Jejunum | 50 mg/piglet (Oral) | 18 days | - | - | >0 | [11] |

| Jejunum | 45 mg/piglet (IM) | 24 days | ND | - | >0 |[11] |

ND = Not Detected

Table 2: this compound (TZR) and Metabolite Concentrations in Poultry Tissues

All concentrations are in µg/kg or µg/mL for serum.

| Tissue | Administration | Time Point | TZR | TZR Sulfone | Source |

|---|---|---|---|---|---|

| Serum | 7 mg/kg (Oral, Day 1) | 2.56 hours | 6.56 (µg/mL) | - | [8] |

| Serum | 7 mg/kg (Oral, Day 2) | 2.52 hours | 6.70 (µg/mL) | - | [8] |

| Kidney | 7 mg/kg (Oral, x2 days) | 1 day post | 5890 | - | [8] |

| Liver | 7 mg/kg (Oral, x2 days) | 1 day post | 4700 | - | [8] |

| Lung | 7 mg/kg (Oral, x2 days) | 1 day post | 4500 | - | [8] |

| Heart | 7 mg/kg (Oral, x2 days) | 1 day post | 4400 | - | [8] |

| Muscle | 7 mg/kg (Oral, x2 days) | 1 day post | 3450 | - | [8] |

| Fat & Skin | 7 mg/kg (Oral, x2 days) | 1 day post | 2600 | - | [8] |